![molecular formula C17H26ClNO2 B4139211 N-[4-(allyloxy)-3-methoxybenzyl]cyclohexanamine hydrochloride](/img/structure/B4139211.png)
N-[4-(allyloxy)-3-methoxybenzyl]cyclohexanamine hydrochloride
説明
N-[4-(allyloxy)-3-methoxybenzyl]cyclohexanamine hydrochloride, also known as ALKS 5461, is a novel antidepressant drug developed by Alkermes Inc. It is a combination of buprenorphine, a partial opioid agonist, and samidorphan, an opioid antagonist. ALKS 5461 has shown promising results in treating major depressive disorder (MDD), a condition that affects millions of people worldwide.
作用機序
The mechanism of action of N-[4-(allyloxy)-3-methoxybenzyl]cyclohexanamine hydrochloride 5461 is unique compared to traditional antidepressants. Buprenorphine, the partial opioid agonist component, activates the mu-opioid receptor, which is involved in pain regulation and mood regulation. Samidorphan, the opioid antagonist component, blocks the kappa-opioid receptor, which is involved in the dysphoric effects of stress and depression. The combination of these two components results in a net effect of reducing depressive symptoms.
Biochemical and Physiological Effects
N-[4-(allyloxy)-3-methoxybenzyl]cyclohexanamine hydrochloride 5461 has been shown to modulate the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, which are involved in mood regulation. The drug also has an effect on the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. N-[4-(allyloxy)-3-methoxybenzyl]cyclohexanamine hydrochloride 5461 has been shown to reduce the hyperactivity of the HPA axis, which is often observed in patients with MDD.
実験室実験の利点と制限
One of the advantages of N-[4-(allyloxy)-3-methoxybenzyl]cyclohexanamine hydrochloride 5461 is its unique mechanism of action, which may provide an alternative treatment option for patients who do not respond to traditional antidepressants. However, the complexity of the drug's mechanism of action makes it difficult to study in vitro. Additionally, the opioid components of the drug may complicate interpretation of results in animal models.
将来の方向性
There are several future directions for the study of N-[4-(allyloxy)-3-methoxybenzyl]cyclohexanamine hydrochloride 5461. One direction is to further investigate the drug's mechanism of action and its effects on neurotransmitter release and the HPA axis. Another direction is to study the drug's efficacy and safety in a larger patient population, particularly in patients who have not responded to traditional antidepressants. Additionally, the potential for N-[4-(allyloxy)-3-methoxybenzyl]cyclohexanamine hydrochloride 5461 to be used in combination with other antidepressants should be explored.
Conclusion
In conclusion, N-[4-(allyloxy)-3-methoxybenzyl]cyclohexanamine hydrochloride 5461 is a novel antidepressant drug with a unique mechanism of action. The drug has shown promising results in clinical trials for the treatment of MDD. Further research is needed to fully understand the drug's mechanism of action and its potential as an alternative treatment option for patients with MDD.
科学的研究の応用
N-[4-(allyloxy)-3-methoxybenzyl]cyclohexanamine hydrochloride 5461 has been extensively studied in preclinical and clinical trials for the treatment of MDD. In a phase II clinical trial, N-[4-(allyloxy)-3-methoxybenzyl]cyclohexanamine hydrochloride 5461 showed significant improvement in depressive symptoms compared to placebo. The drug was well-tolerated by the patients and had a favorable safety profile. The results of this trial led to the initiation of phase III clinical trials, which are currently ongoing.
特性
IUPAC Name |
N-[(3-methoxy-4-prop-2-enoxyphenyl)methyl]cyclohexanamine;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2.ClH/c1-3-11-20-16-10-9-14(12-17(16)19-2)13-18-15-7-5-4-6-8-15;/h3,9-10,12,15,18H,1,4-8,11,13H2,2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZNLZTXVZGZPPY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CNC2CCCCC2)OCC=C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-methoxy-4-prop-2-enoxyphenyl)methyl]cyclohexanamine;hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。